4-Fluoro-4-methylcyclohexan-1-ol
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Overview
Description
4-Fluoro-4-methylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a fluorine atom and a methyl group at the fourth position, and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the fluorination of 4-methylcyclohexanone followed by reduction. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting 4-fluoro-4-methylcyclohexanone is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluoro-4-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-fluoro-4-methylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: 4-Fluoro-4-methylcyclohexanone
Reduction: 4-Fluoro-4-methylcyclohexane
Substitution: 4-Azido-4-methylcyclohexan-1-ol or 4-Cyano-4-methylcyclohexan-1-ol
Scientific Research Applications
4-Fluoro-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorocyclohexan-1-ol: Lacks the methyl group, affecting its steric and electronic properties.
4-Methylcyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
4-Fluoro-4-methylcyclohexan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
4-fluoro-4-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICMFXFIJXOISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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